molecular formula C6H14ClNO3 B8072208 l-Serine isopropyl ester hydrochloride

l-Serine isopropyl ester hydrochloride

Cat. No.: B8072208
M. Wt: 183.63 g/mol
InChI Key: ZQSBPSWEMOKULO-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

l-Serine isopropyl ester hydrochloride is a derivative of the amino acid L-serine. It is commonly used in peptide synthesis and various organic synthesis processes. The compound is known for its role as an intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

l-Serine isopropyl ester hydrochloride can be synthesized from L-serine and acetyl chloride. The reaction typically involves the esterification of L-serine with methanol in the presence of hydrochloric acid, resulting in the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in crystalline powder form .

Chemical Reactions Analysis

Types of Reactions

l-Serine isopropyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, sodium phthalimide, amines, thiols, and carbanions. The reactions often require specific conditions such as the presence of dichloromethane and triethylamine .

Major Products

The major products formed from these reactions include beta-amino esters, alpha,beta-diamino esters, and various substituted derivatives .

Scientific Research Applications

l-Serine isopropyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of l-Serine isopropyl ester hydrochloride involves its role as a precursor in various biochemical pathways. It interacts with enzymes and proteins, facilitating the formation of peptides and other bioactive molecules. The compound’s molecular targets include amino acid transporters and enzymes involved in peptide synthesis .

Comparison with Similar Compounds

l-Serine isopropyl ester hydrochloride can be compared with other similar compounds such as:

  • L-Serine methyl ester hydrochloride
  • L-Serine ethyl ester hydrochloride
  • L-Serine benzyl ester hydrochloride
  • DL-Serine methyl ester hydrochloride
  • Glycine methyl ester hydrochloride
  • L-Alanine methyl ester hydrochloride

These compounds share similar chemical structures and properties but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific ester group, making it suitable for particular synthetic and research applications .

Properties

IUPAC Name

propan-2-yl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSBPSWEMOKULO-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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